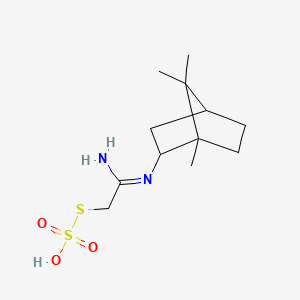
S-((N-Bornylamidino)methyl) hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((N-Bornylamidino)methyl) hydrogen thiosulfate is an organosulfur compound that features a thiosulfate group linked to a bornylamidino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Bornylamidino)methyl) hydrogen thiosulfate typically involves the reaction of bornylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrogen sulfide to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-((N-Bornylamidino)methyl) hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The hydrogen atom in the thiosulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonates or sulfates.
Reduction: Thiols or disulfides.
Substitution: Various substituted thiosulfates depending on the reagents used.
Applications De Recherche Scientifique
S-((N-Bornylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of S-((N-Bornylamidino)methyl) hydrogen thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and modulating oxidative stress. Additionally, the bornylamidino moiety may interact with specific enzymes or receptors, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiosulfinate: Contains a similar sulfur linkage but differs in its oxidation state and reactivity.
Thiosulfonate: Features a sulfonate group instead of a thiosulfate group.
Thiols and Disulfides: Contain sulfur atoms but differ in their functional groups and chemical behavior.
Uniqueness
S-((N-Bornylamidino)methyl) hydrogen thiosulfate is unique due to its combination of a thiosulfate group with a bornylamidino moiety
Propriétés
Numéro CAS |
40283-68-9 |
|---|---|
Formule moléculaire |
C12H22N2O3S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-[(1-amino-2-sulfosulfanylethylidene)amino]-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H22N2O3S2/c1-11(2)8-4-5-12(11,3)9(6-8)14-10(13)7-18-19(15,16)17/h8-9H,4-7H2,1-3H3,(H2,13,14)(H,15,16,17) |
Clé InChI |
AKFGKNDBVKJPBX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)N=C(CSS(=O)(=O)O)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol](/img/structure/B14357796.png)
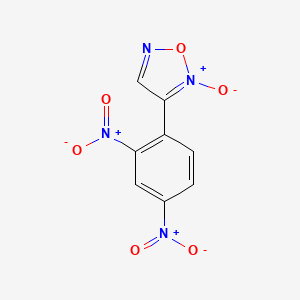


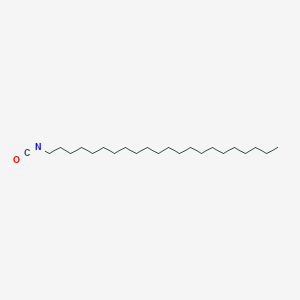
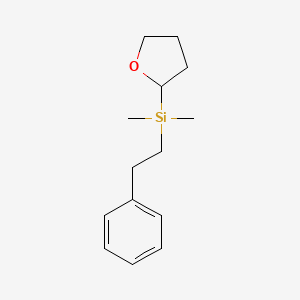
![4-[(Pentyloxy)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14357823.png)
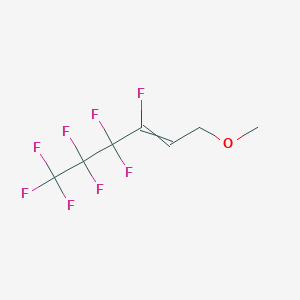

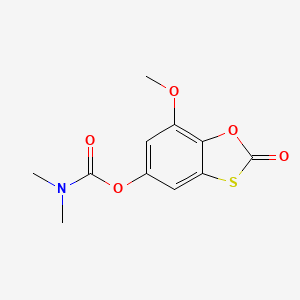
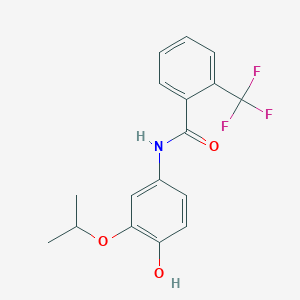


![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)
